![molecular formula C14H15N5O4S B2446732 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034603-32-0](/img/structure/B2446732.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thieno[3,2-d]pyrimidin-3(4H)-yl group, an ethyl group, and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process involves the use of a one-carbon source reagent and a primary amine .Scientific Research Applications
- N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide serves as a novel catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These compounds have significant biological activities and find applications as antibacterial, anti-inflammatory, and antiviral agents. The catalyst enables the condensation reaction of dimedone and various arylaldehydes under neutral conditions, leading to efficient product formation .
- Another related compound, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride , serves as a pharmaceutical intermediate. Its applications lie in drug synthesis and development .
- The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs, including mono- and diammonium salts, provides insights into the “structure–analgesic activity” relationship within the series of 2,1-benzothiazine derivatives. These compounds are relevant in drug discovery and pain management research .
- The use of solvent-free conditions in reactions involving this compound aligns with green chemistry principles. Solvent-free reactions reduce environmental impact, enhance yields, and improve regioselectivity and stereoselectivity .
Catalysis in Organic Synthesis
Pharmaceutical Intermediates
Heterocyclic Chemistry
Green Chemistry and Solvent-Free Reactions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound might target enzymes or proteins essential for fungal growth and survival.
Mode of Action
Based on its structural similarity to other fungicidal compounds , it can be hypothesized that it may interfere with the normal functioning of key enzymes or proteins in fungi, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Similar compounds have been found to inhibit purine nucleoside phosphorylase (pnp), a key enzyme involved in purine metabolism . This suggests that the compound might also affect purine metabolism, leading to disruption of nucleic acid synthesis and cell growth in fungi.
Result of Action
Based on its potential fungicidal activity , it can be hypothesized that the compound might lead to cell death in fungi by disrupting key cellular processes such as nucleic acid synthesis.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-18-7-8(12(17-18)23-2)11(20)15-4-5-19-13(21)10-9(3-6-24-10)16-14(19)22/h3,6-7H,4-5H2,1-2H3,(H,15,20)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCYCSVDJCNKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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